4-(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-ethylpiperazine-1-carbothioamide
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Overview
Description
4-(7-Benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-ethylpiperazine-1-carbothioamide is a complex organic compound with a molecular formula of C24H31N7O2S. This compound belongs to the class of purine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 4-(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-ethylpiperazine-1-carbothioamide involves multiple steps. The key starting materials include 1,3-dimethylxanthine and benzyl chloride. The synthetic route typically involves the following steps:
Alkylation: 1,3-dimethylxanthine is alkylated with benzyl chloride in the presence of a base such as potassium carbonate.
Cyclization: The resulting intermediate undergoes cyclization to form the purine ring structure.
Thioamide Formation:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
4-(7-Benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-ethylpiperazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
4-(7-Benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-ethylpiperazine-1-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical chemistry.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer, antiviral, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 4-(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-ethylpiperazine-1-carbothioamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar compounds to 4-(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-ethylpiperazine-1-carbothioamide include:
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Pentoxifylline: A xanthine derivative with vasodilatory properties.
What sets this compound apart is its unique thioamide group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C21H27N7O2S |
---|---|
Molecular Weight |
441.6 g/mol |
IUPAC Name |
4-(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)-N-ethylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C21H27N7O2S/c1-4-22-20(31)27-12-10-26(11-13-27)19-23-17-16(18(29)25(3)21(30)24(17)2)28(19)14-15-8-6-5-7-9-15/h5-9H,4,10-14H2,1-3H3,(H,22,31) |
InChI Key |
LIEZNCVWAMVHHC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)N1CCN(CC1)C2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
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